trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8
Brand Name:
Vulcanchem
CAS No.:
861441-06-7
VCID:
VC0041572
InChI:
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,10D
SMILES:
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Molecular Formula:
C20H14O2
Molecular Weight:
294.4 g/mol
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8
CAS No.: 861441-06-7
Cat. No.: VC0041572
Molecular Formula: C20H14O2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861441-06-7 |
|---|---|
| Molecular Formula | C20H14O2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | (7R,8R)-1,2,3,4,5,6,11,12-octadeuterio-7,8-dihydrobenzo[a]pyrene-7,8-diol |
| Standard InChI | InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,10D |
| Standard InChI Key | YDXRLMMGARHIIC-RRIATUMHSA-N |
| Isomeric SMILES | [2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C3C(=C(C5=C4C=C[C@H]([C@@H]5O)O)[2H])C(=C2[2H])[2H])[2H])[2H])[2H] |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator